molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one

3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one

Cat. No. B8602909
M. Wt: 274.31 g/mol
InChI Key: FTOHEJQTHITDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340549B2

Procedure details

To a flask charged with 1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one (1.100 g, 4.01 mmol) were added acetone (7.29 mL) and water (0.729 mL) followed by PPTS (1.310 g, 5.21 mmol). The resulting light brown solution was heated at reflux overnight. Water was then added to the mixture leading to an oiling out of the organics. The mixture was transferred to a separatory funnel and extracted with EtOAc (2×). The combined organic layers were dried with Na2SO4, filtered, and dried under reduced pressure. The oil thus obtained was purified with a 50 g SNAP column (Biotage) ramping DCM:MeOH:NH4OH (90:10:1) in DCM from 0-35% leading to coelution of product and starting material. The mixture was used in the next step without further purification. The mixture containing 1-(4-oxocyclohexyl)-1H-benzo[d]imidazol-2(3H)-one (0.685 g, 2.97 mmol, 74.2% yield) was obtained as a brown foam. m/z (ESI) 231.2 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
7.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.729 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[C:15]4[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=4[NH:13][C:12]3=[O:20])[CH2:7][CH2:6]2)[O:4]CC1.CC(C)=O.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>O>[O:4]=[C:5]1[CH2:10][CH2:9][CH:8]([N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[NH:13][C:12]2=[O:20])[CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2C(NC1=C2C=CC=C1)=O
Step Two
Name
Quantity
7.29 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.729 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.31 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting light brown solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
CUSTOM
Type
CUSTOM
Details
was purified with a 50 g SNAP column (Biotage)
CUSTOM
Type
CUSTOM
Details
The mixture was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.97 mmol
AMOUNT: MASS 0.685 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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